N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide is a compound that features a thiophene ring and a pyridine ring connected by an ethyl chain. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyridine is a six-membered nitrogen-containing heteroaromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Pyridine Ring: Pyridine derivatives are often synthesized through cyclization reactions involving precursors like 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of thiophene and pyridine derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid, which are used in medicinal chemistry.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide is unique due to its combined thiophene and pyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(11-5-1-2-7-13-11)14-8-6-10-4-3-9-16-10/h1-5,7,9H,6,8H2,(H,14,15) |
InChI Key |
PFRPTNWPPZPYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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